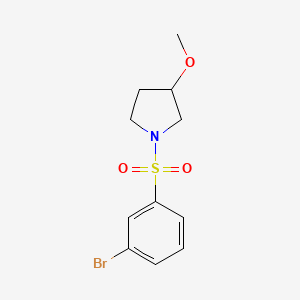

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine

Description

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonyl-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-16-10-5-6-13(8-10)17(14,15)11-4-2-3-9(12)7-11/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETNQVZPLDGNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

$$

\text{3-Methoxypyrrolidine} + \text{3-Bromobenzenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine}

$$

Detailed Preparation Method

Reaction Conditions

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used solvents due to their ability to dissolve both reactants and their inertness under reaction conditions.

- Base : Triethylamine (Et3N) or other tertiary amines are employed to neutralize the hydrochloric acid formed during the reaction, thus driving the reaction forward.

- Temperature : The reaction is typically performed at 0 °C to room temperature to control the rate and minimize side reactions.

- Time : Reaction times range from 8 to 16 hours depending on scale and conditions.

Procedure

- Dissolve 3-methoxypyrrolidine in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen).

- Add triethylamine to the solution to act as a base scavenger.

- Slowly add 3-bromobenzenesulfonyl chloride dropwise with stirring, maintaining the temperature at 0 °C initially.

- Allow the reaction mixture to warm to room temperature and stir for 8–16 hours.

- After completion, quench the reaction by adding water or an aqueous buffer.

- Extract the product into an organic layer if biphasic or directly concentrate the reaction mixture.

- Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by preparative reverse-phase HPLC to obtain the pure sulfonamide.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Reactants ratio | 1:1 molar ratio of amine to sulfonyl chloride |

| Base | Triethylamine, 1.2 equivalents |

| Solvent | Anhydrous THF or DCM |

| Temperature | 0 °C to RT |

| Reaction time | 8–16 hours |

| Purification | Recrystallization or semi-preparative RP-HPLC |

| Yield | Typically 70–96% depending on conditions |

Analytical and Purity Considerations

- Purity : The product purity is confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

- Melting Point : The crystalline product typically exhibits a sharp melting point indicative of high purity.

- Chromatography : Silica gel chromatography or reverse-phase HPLC is used to remove impurities and unreacted starting materials.

Alternative Approaches and Notes

- Use of Protecting Groups : If the pyrrolidine nitrogen or other functional groups are sensitive, protecting groups may be employed temporarily during synthesis, followed by deprotection.

- Stereochemistry : The stereoselective synthesis of substituted pyrrolidines (e.g., methoxypyrrolidine) can be achieved via asymmetric synthesis routes or chiral resolution if optical purity is required.

- Scale-up : Industrial-scale synthesis may utilize continuous flow chemistry to improve reaction control and yield.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of sulfonyl chloride | Obtain or synthesize 3-bromobenzenesulfonyl chloride | Chlorosulfonation of 3-bromobenzene |

| 2. Nucleophilic sulfonylation | React 3-methoxypyrrolidine with sulfonyl chloride | In THF/DCM, with triethylamine base, 0 °C to RT |

| 3. Work-up | Quench reaction, extract product | Aqueous work-up, organic extraction |

| 4. Purification | Recrystallization or preparative HPLC | Ethyl acetate/hexanes or RP-HPLC |

| 5. Characterization | Confirm structure and purity | NMR, IR, MS, melting point |

Chemical Reactions Analysis

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound is useful in the synthesis of complex organic molecules due to its reactivity and functional groups.

Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with various biological molecules, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Methoxy Substitutions

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine (CAS 332354-62-8)

- Structure : Differs by having bromine at position 3 and methoxy at position 4 on the benzene ring.

- Molecular Formula: C₁₁H₁₄BrNO₃S; Molecular Weight: 320.203 g/mol.

- Physical Properties : Density 1.5±0.1 g/cm³; boiling point 422.4±55.0 °C.

- Key Differences : The positional isomerism of bromine and methoxy groups may alter electronic properties (e.g., electron-withdrawing vs. donating effects), impacting solubility and receptor binding .

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1448130-68-4)

- Structure : Features a chloro substituent at position 3 and a methylsulfonyl group on the pyrrolidine ring.

- Molecular Formula: C₁₂H₁₆ClNO₅S₂; Molecular Weight: 353.8 g/mol.

2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2548998-25-8)

- Structure : Combines a 3-methoxybenzenesulfonyl-pyrrolidine with a trifluoromethylpyridine group.

- Key Differences : The trifluoromethylpyridine moiety introduces strong electron-withdrawing effects and lipophilicity, likely improving CNS penetration and metabolic stability compared to simpler sulfonamides .

Analogues with Alternative Functional Groups

Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1)

- Structure : Replaces the sulfonamide with a benzyl carbamate group.

- Molecular Formula: C₁₃H₁₇NO₃; Molecular Weight: 235.28 g/mol.

1-(2-Azidoethyl)-3-methoxypyrrolidine (CAS 1693685-74-3)

Pharmacologically Active Analogues

(3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752)

- Structure : Difluorophenyl and methoxypyrrolidine groups.

- Pharmacological Profile : Enhances cortical catecholamine transmission and reverses cognitive deficits in preclinical models.

- Key Differences : Fluorine substituents improve metabolic stability and blood-brain barrier penetration compared to bromine, highlighting the role of halogen choice in drug design .

Comparative Data Table

Research Implications

- Halogen Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets, whereas fluorine improves metabolic stability.

- Sulfonamide vs. Carbamate : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring target engagement.

- Structural Complexity : Addition of groups like trifluoromethylpyridine (CAS 2548998-25-8) broadens applications in targeted therapies but complicates synthesis .

Biological Activity

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanism of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.21 g/mol. The compound features a bromobenzenesulfonyl group attached to a methoxypyrrolidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and proteins involved in various biochemical pathways. The sulfonyl group enhances binding affinity, while the pyrrolidine structure may influence the compound's pharmacokinetics and dynamics.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related sulfonamide compounds demonstrated their effectiveness as inhibitors of oxidative phosphorylation (OXPHOS) complexes, leading to reduced ATP production and growth inhibition in cancer cells, particularly pancreatic cancer .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DX3–213B | MIA PaCa-2 | 0.96 ± 0.38 |

| DX3–213B | BxPC-3 | 2.15 ± 1.24 |

These results highlight the potential for targeting metabolic pathways in cancer therapy.

Inhibition of Enzymatic Activity

The sulfonyl group in this compound suggests its role as an inhibitor of metalloproteases, which are implicated in various pathological conditions including cancer metastasis and inflammation . Inhibition of these enzymes can disrupt tumor progression and enhance antitumor immune responses.

Study on Antitumor Efficacy

In a preclinical model, the administration of a related compound demonstrated significant antitumor effects in mice with P815 mastocytoma tumors. The study showed that inhibiting tryptophan catabolism via small molecules could restore immune surveillance against tumors . This suggests that similar mechanisms may be applicable to this compound.

Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various derivatives found that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines (RKO, PC-3, HeLa). The most potent derivatives had IC50 values ranging from 49.79 µM to 113.70 µM . This indicates that modifications to the core structure can significantly influence biological activity.

Q & A

Q. How can quantum chemical calculations guide the design of catalysts for asymmetric synthesis of this compound?

- Methodology : Model chiral catalysts (e.g., BINOL-derived phosphoric acids) interacting with the pyrrolidine intermediate. Calculate enantiomeric excess (ee) via transition state energy differences. Validate with chiral HPLC or optical rotation measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.